Biochemical Potency: Dot1L-IN-1 (Ki = 2 pM) vs. EPZ-5676 (Ki = 80 pM)
Dot1L-IN-1 demonstrates a 40-fold higher binding affinity for the Dot1L enzyme compared to pinometostat (EPZ-5676) under identical experimental parameters [1]. The Ki value of Dot1L-IN-1 is 2 pM, whereas EPZ-5676 exhibits a Ki of 80 pM [1]. This difference arises from Dot1L-IN-1's unique non-nucleoside, fragment-linked scaffold that makes distinct interactions within the SAM binding pocket [1].
| Evidence Dimension | Binding affinity (inhibition constant, Ki) |
|---|---|
| Target Compound Data | Ki = 2 pM |
| Comparator Or Baseline | Pinometostat (EPZ-5676): Ki = 80 pM |
| Quantified Difference | 40-fold higher affinity for Dot1L-IN-1 |
| Conditions | Biochemical assay measuring Dot1L enzymatic activity |
Why This Matters
Higher affinity enables robust target engagement at lower compound concentrations, potentially reducing off-target effects in cellular assays.
- [1] Möbitz H, Machauer R, Holzer P, Vaupel A, Stauffer F, Ragot C, Caravatti G, Scheufler C, Fernandez C, Hommel U, Tiedt R, Beyer KS, Chen C, Zhu H, Gaul C. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach. ACS Med Chem Lett. 2017 Feb 14;8(3):338-343. View Source
